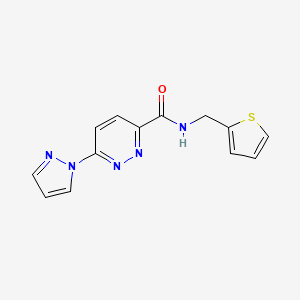
6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is a complex organic compound characterized by its pyrazole and pyridazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyridazine and thiophenylmethyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve condensing pyrazole derivatives with appropriate carboxylic acid derivatives.
Cyclization Reactions: Cyclization steps are crucial to forming the pyridazine ring.
Amide Bond Formation: The final step usually involves forming the amide bond between the pyridazine and thiophenylmethyl groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.
Substitution Reactions: Substitution reactions are used to replace hydrogen atoms with other atoms or groups, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents like bromine (Br2) and alkylating agents such as alkyl halides.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated compounds and alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its pyrazole and pyridazine rings make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and receptor binding assays. It can be used to study the interaction of small molecules with biological targets.
Medicine: In medicinal chemistry, 6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is explored for its therapeutic properties. It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism by which 6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. The thiophenylmethyl group enhances the compound's binding affinity and selectivity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It can bind to receptors involved in signal transduction, affecting cellular responses.
Comparaison Avec Des Composés Similaires
6-(1H-pyrazol-1-yl)nicotinic acid: This compound shares the pyrazole ring but lacks the pyridazine and thiophenylmethyl groups.
2,6-bis(1H-pyrazol-1-yl)pyridazine: This compound has two pyrazole rings but a different substitution pattern.
Uniqueness: 6-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide is unique due to its combination of pyrazole and pyridazine rings, along with the thiophenylmethyl group. This combination provides distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
6-pyrazol-1-yl-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-13(14-9-10-3-1-8-20-10)11-4-5-12(17-16-11)18-7-2-6-15-18/h1-8H,9H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQWTFNJBJZKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

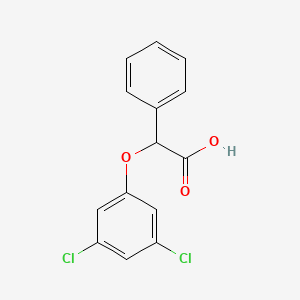
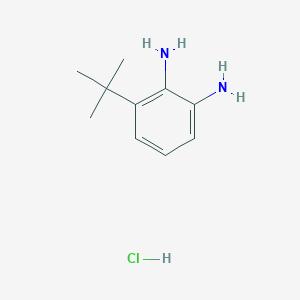

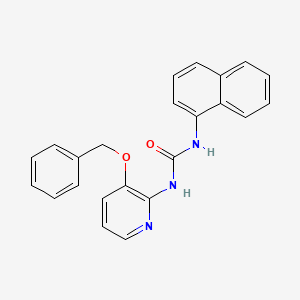
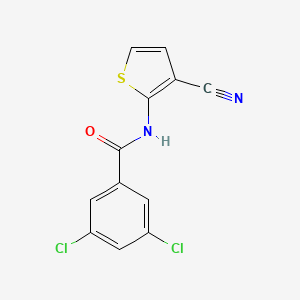
![2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2860484.png)
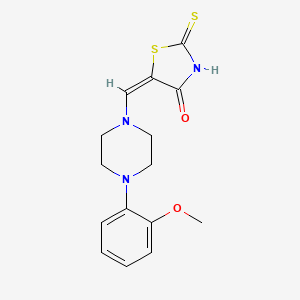
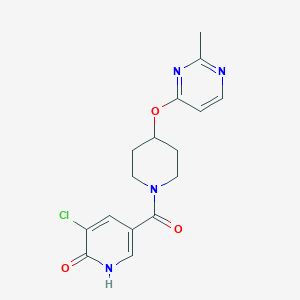
![2,2-dimethyl-N-{5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B2860489.png)
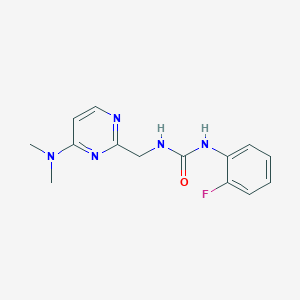
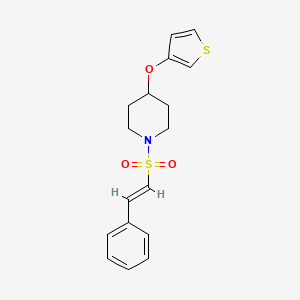
![Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2860495.png)
![N-benzyl-10-(4-bromobenzenesulfonyl)-N-ethyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2860496.png)
